![molecular formula C7H9NO B2717260 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2241128-92-5](/img/structure/B2717260.png)

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

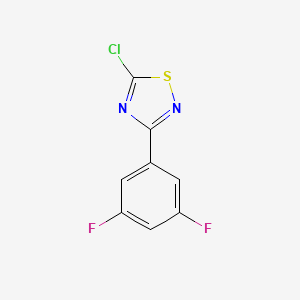

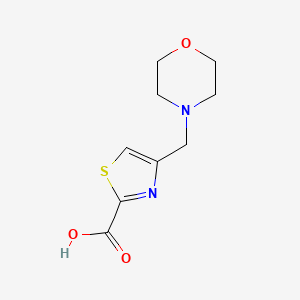

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a chemical compound with the CAS Number: 2241128-92-5 . It has a molecular weight of 123.15 and its IUPAC name is this compound . The compound is stored at a temperature of 4 degrees Celsius and it is in liquid form .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as this compound, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new building blocks that can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve a [2 + 2] cycloaddition process . This process is part of a broader strategy that uses photochemistry to create new building blocks .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 123.15 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Photochemistry of Arylcyclopropane Derivatives Research on arylcyclopropane derivatives, such as the study of the photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one, showcases the formation of intermediate ketens through irradiation. These intermediates can undergo various reactions, including ester formation and ring closure, highlighting the potential of such structures in photochemical synthesis and the study of reaction mechanisms (Noort & Cerfontain, 1979).

Beckmann Rearrangement of Bicyclic Ketones The Beckmann rearrangement of cis-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime to form aza-bicyclo[4.1.1]octan-3-one illustrates the compound's utility in generating nitrogen-containing heterocycles. This reaction is vital for synthesizing complex organic molecules with potential pharmaceutical applications (Koval’skaya, Kozlov, & Shavyrin, 2004).

Hydrocyanation of α-Olefins The study of the hydrocyanation of hexene-1 catalyzed by nickel(0) complexes demonstrates the compound's relevance in catalysis and the synthesis of nitriles. This process is significant for the industrial production of various nitriles, which are key intermediates in pharmaceutical and agrochemical manufacturing (Taylor & Swift, 1972).

Synthesis of Hetisine-Type Aconite Alkaloids The synthesis of a hexacyclic compound resembling the hetisine skeleton, a type of aconite alkaloid, through stereoselective hydrocyanation, underscores the compound's utility in constructing complex natural product analogs. This synthesis pathway is critical for developing pharmaceuticals derived from natural products (Muratake & Natsume, 2002).

Hydrolysis of Azabicyclic Dicarbonitriles The hydrolysis of azabicyclic dicarbonitriles to form amino-cyclopropane derivatives showcases the compound's role in generating building blocks for further synthetic modifications. Such transformations are crucial for the synthesis of novel organic molecules with potential applications in material science and drug development (Bardasov, Alekseeva, & Ershov, 2019).

Safety and Hazards

The safety information for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

1-methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWGOFYUDIQHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)

![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)